molecular formula C19H17N3O4 B343351 PROP-2-EN-1-YL 2'-AMINO-3'-CYANO-5,6'-DIMETHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

PROP-2-EN-1-YL 2'-AMINO-3'-CYANO-5,6'-DIMETHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

Cat. No.: B343351
M. Wt: 351.4 g/mol
InChI Key: WFMOHTNBZBXMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and pyran ring system, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-component reaction. One common method includes the reaction of 5-R-isatins (where R can be H or CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of common organic solvents and catalysts suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO-HCl system.

    Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones.

Major Products

Scientific Research Applications

Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with molecular targets such as transcriptional regulator proteins. Molecular docking studies have shown that this compound has an affinity for the bacterial regulator protein PqsR of Pseudomonas aeruginosa, with binding energies ranging from -5.8 to -8.2 kcal/mol . This interaction can inhibit bacterial growth and exhibit antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo regioselective reactions and its potential biological activities make it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

prop-2-enyl 6//'-amino-5//'-cyano-2//',5-dimethyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//'-carboxylate

InChI

InChI=1S/C19H17N3O4/c1-4-7-25-17(23)15-11(3)26-16(21)13(9-20)19(15)12-8-10(2)5-6-14(12)22-18(19)24/h4-6,8H,1,7,21H2,2-3H3,(H,22,24)

InChI Key

WFMOHTNBZBXMLW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C23C(=C(OC(=C3C(=O)OCC=C)C)N)C#N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23C(=C(OC(=C3C(=O)OCC=C)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.